Cas no 1690105-96-4 ((1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol)

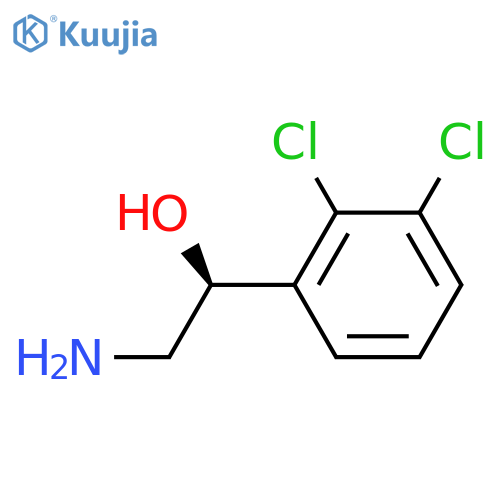

1690105-96-4 structure

商品名:(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

- 1690105-96-4

- EN300-1147186

- Benzenemethanol, α-(aminomethyl)-2,3-dichloro-, (αS)-

- (S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

-

- インチ: 1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1

- InChIKey: VLSXVFMMYPAJSR-SSDOTTSWSA-N

- ほほえんだ: ClC1C(=CC=CC=1[C@@H](CN)O)Cl

計算された属性

- せいみつぶんしりょう: 205.0061193g/mol

- どういたいしつりょう: 205.0061193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.391±0.06 g/cm3(Predicted)

- ふってん: 351.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 11.37±0.35(Predicted)

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147186-1.0g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1147186-1g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 1g |

$986.0 | 2023-10-25 | |

| Enamine | EN300-1147186-0.1g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 0.1g |

$867.0 | 2023-10-25 | |

| Enamine | EN300-1147186-0.25g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 0.25g |

$906.0 | 2023-10-25 | |

| Enamine | EN300-1147186-0.5g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 0.5g |

$946.0 | 2023-10-25 | |

| Enamine | EN300-1147186-2.5g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 2.5g |

$1931.0 | 2023-10-25 | |

| Enamine | EN300-1147186-0.05g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 0.05g |

$827.0 | 2023-10-25 | |

| Enamine | EN300-1147186-10.0g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1147186-5g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 95% | 5g |

$2858.0 | 2023-10-25 | |

| Enamine | EN300-1147186-5.0g |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |

1690105-96-4 | 5g |

$3645.0 | 2023-06-09 |

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

1690105-96-4 ((1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量